Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Medicinal chemistry Structure–activity relationship Sulfonamide scaffold

4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921836-68-2) is a synthetic small-molecule sulfonamide featuring a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 4-methoxy-3,5-dimethylphenyl ring. Its molecular formula is C₁₇H₁₈N₂O₄S with a molecular weight of 346.4 g/mol, and it is commercially available from multiple vendors at purities ≥95% for research use.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 921836-68-2
Cat. No. B2618985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS921836-68-2
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C17H18N2O4S/c1-10-6-14(7-11(2)17(10)23-3)24(21,22)19-13-4-5-15-12(8-13)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20)
InChIKeySCURAXZDZJBYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921836-68-2): Chemical Class and Procurement Baseline


4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921836-68-2) is a synthetic small-molecule sulfonamide featuring a 2-oxoindoline (oxindole) core linked via a sulfonamide bridge to a 4-methoxy-3,5-dimethylphenyl ring . Its molecular formula is C₁₇H₁₈N₂O₄S with a molecular weight of 346.4 g/mol, and it is commercially available from multiple vendors at purities ≥95% for research use . The compound belongs to the broader 2-oxoindoline-5-sulfonamide class, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anticancer, and anti-infective applications [1]. It is catalogued in the BindingDB database (BDBM261486) and cited in US Patents US10011568 and US9708266 as Example No. 9 [2].

Why 4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


The 2-oxoindoline-5-sulfonamide scaffold supports diverse biological activities, but small variations in the aryl sulfonamide substituent profoundly alter target selectivity, potency, and physicochemical properties. Published structure–activity relationship (SAR) studies on sulfonamide-based indolinones demonstrate that even a single methyl or methoxy positional change on the phenyl ring can shift kinase selectivity profiles and modulate antiproliferative IC₅₀ values by orders of magnitude against the NCI-60 cancer cell line panel [1]. Furthermore, closely related analogs with different aryl substitution patterns—such as MI-2 (4-methoxy-2-methyl substitution) and CFI-400945 (3,4-dimethoxy substitution)—have been characterized as inhibitors of distinct molecular targets, underscoring that generic interchange within this compound class is scientifically unjustified without direct comparative data . The 3,5-dimethyl-4-methoxy arrangement on the target compound is sterically and electronically distinct from these known analogs, plausibly resulting in a unique target-interaction profile that cannot be inferred from class-level data alone.

Quantitative Differentiation Evidence for 4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921836-68-2)


Structural Differentiation: Unique 4-Methoxy-3,5-Dimethyl Aryl Substitution Pattern Versus MI-2 and CFI-400945

The target compound possesses a 4-methoxy-3,5-dimethyl substitution on the benzenesulfonamide phenyl ring. This pattern differs from the closest commercially characterized analogs: MI-2 (CAS 921836-74-0) carries a 4-methoxy-2-methyl substitution , while CFI-400945 (CAS 921811-95-2) has a 3,4-dimethoxy substitution . The 3,5-dimethyl arrangement introduces symmetric steric hindrance flanking the methoxy group, which is absent in both MI-2 (ortho-methyl) and CFI-400945 (no methyl groups). The molecular weight of the target compound (346.4 g/mol) also differs from MI-2 (332.37 g/mol) and CFI-400945 (348.37 g/mol), reflecting distinct physicochemical properties .

Medicinal chemistry Structure–activity relationship Sulfonamide scaffold

Patent Assignment: Specific Structural Exemplification in Intellectual Property Distinct from Generic Class Claims

The target compound is specifically enumerated as Example No. 9 in US Patents US10011568 and US9708266, assigned to Kissei Pharmaceutical, and catalogued in BindingDB as BDBM261486 [1]. This direct patent exemplification indicates that the compound was intentionally designed, synthesized, and claimed—rather than appearing merely within a Markush structure—and is associated with substance-P (NK₁) receptor binding data in BindingDB [2]. In contrast, MI-2 and CFI-400945 are not known to be exemplified in the same patent family, suggesting divergent intellectual property and pharmacological investigation pathways.

Patent analysis Intellectual property Chemical novelty

Class-Level Kinase Inhibition SAR: The 3,5-Dimethyl-4-Methoxy Motif as a Critical Structural Variable in Sulfonamide-Indolinone Antileukemic Activity

Published SAR studies on sulfonamide-based 3-indolinones reveal that aryl substitution on the sulfonamide group is a key determinant of cytotoxicity and kinase selectivity. In El-Hussieny et al. (2021), a series of 19 sulfonamide-based indolinones (3a–m and 4a–f) were screened against the NCI-60 panel, with the most potent compound 4f achieving IC₅₀ values of 6.84 µM (CCRF-CEM) and 2.97 µM (SR) against leukemia cell lines, and dual PDGFRα/Aurora A kinase inhibition at 24.15 nM and 11.83 nM, respectively [1]. The target compound shares the 2-oxoindoline-5-sulfonamide core with this series but carries the unique 4-methoxy-3,5-dimethylphenyl substitution not evaluated in the published library. The SAR gradient observed—where even subtle changes in aryl substitution produced large shifts in both potency and kinase selectivity—supports that the 3,5-dimethyl-4-methoxy motif constitutes a meaningfully distinct variable within this pharmacophore [1].

Kinase inhibition Leukemia NCI-60 screening

Scaffold Divergence: Oxindole-Sulfonamide as a Distinct Pharmacophore from Oxindole-Sulfonamide-Pyrrole Hybrid BTK Inhibitors

Recent work by Koraboina et al. (2023) reported a series of oxindole sulfonamide derivatives (PID-4, PID-6, PID-19) as Bruton's tyrosine kinase (BTK) inhibitors, with PID-4 showing selective inhibition of BTK-high RAMOS cell proliferation with an IC₅₀ of 2.29 ± 0.52 µM . These compounds incorporate a 3-(dihydropyranylidene)-2-oxoindoline-5-sulfonamide scaffold—structurally distinct from the target compound's simple 2-oxoindoline-5-sulfonamide core. The absence of the dihydropyranylidene moiety in the target compound predicts a divergent kinase selectivity profile and distinct pharmacokinetic properties. This scaffold-level divergence supports that the target compound should not be considered interchangeable with the dihydropyranylidene-substituted BTK inhibitor series for procurement decisions involving kinase profiling.

BTK inhibition Selectivity Scaffold comparison

Recommended Application Scenarios for 4-Methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide Based on Evidence


Kinase Inhibitor Screening Library Diversification: Non-Redundant Aryl Sulfonamide Chemotype Coverage

For screening laboratories building or expanding kinase-targeted compound collections, the target compound provides a structurally non-redundant aryl sulfonamide substitution pattern (4-methoxy-3,5-dimethyl) that is absent from the two most closely related commercially characterized analogs—MI-2 (4-methoxy-2-methyl) and CFI-400945 (3,4-dimethoxy) . Published SAR on sulfonamide-indolinones demonstrates that aryl substitution is a primary determinant of cytotoxicity and kinase selectivity across the NCI-60 panel [1]. Including this compound fills a specific, unoccupied node in the aryl substitution matrix of the 2-oxoindoline-5-sulfonamide chemotype, reducing the risk of missing hits attributable to this substitution pattern.

NK₁ Receptor Antagonist Follow-Up and Lead Optimization

The compound is explicitly exemplified and claimed in US Patents US9708266 and US10011568 (Kissei Pharmaceutical) and catalogued in BindingDB (BDBM261486) with substance-P (NK₁) receptor binding data [2][3]. Research groups investigating neurokinin receptor pharmacology, pain, inflammation, or emesis pathways may procure this compound as a characterized starting point for SAR expansion around the 4-methoxy-3,5-dimethylphenyl sulfonamide moiety. Its patent provenance provides a documented biological rationale absent from uncharacterized screening library analogs.

Medicinal Chemistry Scaffold-Hopping and Bioisostere Exploration Programs

As a simple 2-oxoindoline-5-sulfonamide—lacking the 3-alkylidene or 3-dihydropyranylidene substitution found in kinase-optimized series—the target compound offers a minimal pharmacophore scaffold suitable for systematic derivatization . Medicinal chemistry groups pursuing scaffold-hopping or bioisostere replacement strategies can use this compound as a synthetic intermediate or a baseline comparator for evaluating how 3-position modifications (alkylidene, hydrazono, pyrrole hybrids) influence target selectivity and potency. Its commercial availability at ≥95% purity from multiple vendors supports reproducible procurement for multi-step synthetic campaigns .

Chemical Biology Tool Compound Expansion for Indolinone-Sulfonamide Target Deconvolution

Chemical biology laboratories seeking to deconvolute the polypharmacology of the indolinone-sulfonamide chemotype require a matrix of aryl-substituted analogs for affinity proteomics or thermal shift assays. The target compound's distinct 3,5-dimethyl-4-methoxy aryl group provides a sterically and electronically differentiated probe relative to the para-chloro, para-ethyl, and 4-methyl analogs that have been partly characterized for carbonic anhydrase and kinase inhibition . Its inclusion in a target-deconvolution panel enables differential analysis of how aryl substitution modulates proteome-wide target engagement within this scaffold class.

Quote Request

Request a Quote for 4-methoxy-3,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.